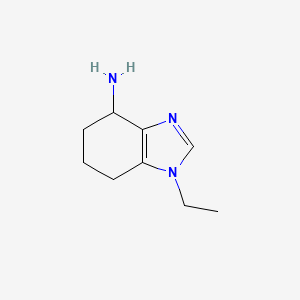
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with two methyl groups at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine typically involves the cyclization of amido-nitriles or the use of Grignard reactions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 2-acyl-imidazoles with Grignard reagents to form the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, imidazolines, and various substituted imidazole derivatives .
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine
- 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine
- 1-(1H-Imidazol-2-yl)-5,5-dimethylcyclohexan-1-amine
Uniqueness
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the imidazole ring and the dimethyl groups at the 4-position confer distinct properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)3-5-11(12,6-4-10)9-13-7-8-14-9/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
Clé InChI |
PNWOIQJXLWYKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C2=NC=CN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


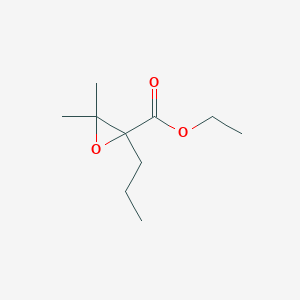

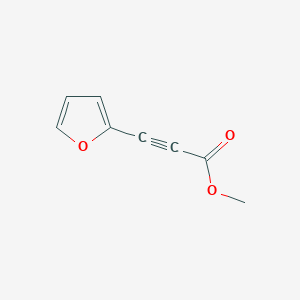
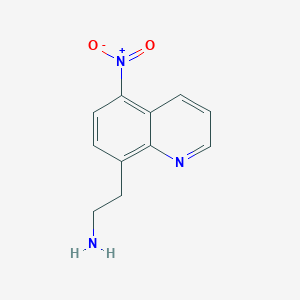
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)


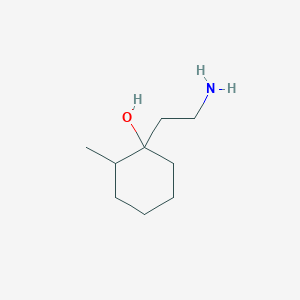
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)

![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
